molecular formula C9H18O2 B13499784 2,2,4-Trimethylhexanoic acid CAS No. 63399-63-3

2,2,4-Trimethylhexanoic acid

Cat. No.: B13499784
CAS No.: 63399-63-3
M. Wt: 158.24 g/mol
InChI Key: FCWBXMTVLZGVEG-UHFFFAOYSA-N
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Description

2,2,4-Trimethylhexanoic acid is an organic compound with the molecular formula C9H18O2. It is a branched-chain fatty acid, known for its unique structural properties and applications in various fields. This compound is often used in the synthesis of esters and other derivatives, which find applications in different industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,4-Trimethylhexanoic acid can be synthesized through several methods. One common approach involves the oxidation of 2,2,4-trimethylhexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, this compound is produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in substitution reactions to form esters and amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alcohols and amines in the presence of acid catalysts.

Major Products

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols.

    Substitution: Esters and amides.

Scientific Research Applications

2,2,4-Trimethylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the production of various derivatives.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of lubricants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethylhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethylhexane: A hydrocarbon with a similar structure but lacking the carboxylic acid functional group.

    2,2,5-Trimethylhexanoic acid: Another branched-chain fatty acid with slight structural differences.

    2,5,5-Trimethylhexanoic acid: Similar in structure but with different branching.

Uniqueness

2,2,4-Trimethylhexanoic acid is unique due to its specific branching pattern and functional group, which confer distinct chemical and physical properties. These properties make it particularly useful in the synthesis of specialized esters and other derivatives, setting it apart from other similar compounds.

Properties

CAS No.

63399-63-3

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2,2,4-trimethylhexanoic acid

InChI

InChI=1S/C9H18O2/c1-5-7(2)6-9(3,4)8(10)11/h7H,5-6H2,1-4H3,(H,10,11)

InChI Key

FCWBXMTVLZGVEG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)(C)C(=O)O

Origin of Product

United States

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